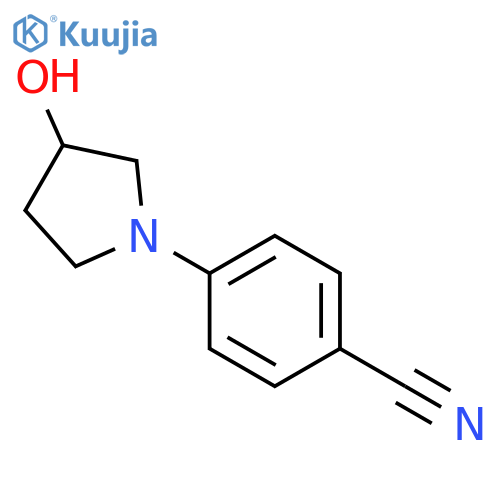Cas no 536742-59-3 (4-(3-hydroxypyrrolidin-1-yl)benzonitrile)

536742-59-3 structure
商品名:4-(3-hydroxypyrrolidin-1-yl)benzonitrile
CAS番号:536742-59-3
MF:C11H12N2O
メガワット:188.225782394409
MDL:MFCD11038257
CID:1583514
PubChem ID:56828629
4-(3-hydroxypyrrolidin-1-yl)benzonitrile 化学的及び物理的性質
名前と識別子
-
- Benzonitrile, 4-(3-hydroxy-1-pyrrolidinyl)-
- 4-(3-hydroxypyrrolidin-1-yl)benzonitrile
- SCHEMBL10277569
- EN300-2665217
- 4-(3-hydroxy-1-pyrrolidinyl)benzonitrile
- AKOS012215367
- starbld0024576
- 536742-59-3
- CS-0243633
-
- MDL: MFCD11038257
- インチ: InChI=1S/C11H12N2O/c12-7-9-1-3-10(4-2-9)13-6-5-11(14)8-13/h1-4,11,14H,5-6,8H2
- InChIKey: JPFAROACVPFOAR-UHFFFAOYSA-N
- ほほえんだ: C1CN(CC1O)C2=CC=C(C=C2)C#N
計算された属性
- せいみつぶんしりょう: 188.09506
- どういたいしつりょう: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 237
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 47.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.3
じっけんとくせい
- PSA: 47.26
4-(3-hydroxypyrrolidin-1-yl)benzonitrile 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2665217-0.5g |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 95.0% | 0.5g |
$546.0 | 2025-03-20 | |
| Enamine | EN300-2665217-0.05g |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 95.0% | 0.05g |
$162.0 | 2025-03-20 | |
| Enamine | EN300-2665217-1.0g |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 95.0% | 1.0g |
$699.0 | 2025-03-20 | |
| Aaron | AR01FR1G-50mg |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 95% | 50mg |
$248.00 | 2025-02-11 | |
| Aaron | AR01FR1G-2.5g |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 95% | 2.5g |
$1909.00 | 2023-12-14 | |
| Aaron | AR01FR1G-1g |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 95% | 1g |
$987.00 | 2023-12-14 | |
| 1PlusChem | 1P01FQT4-2.5g |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 95% | 2.5g |
$1756.00 | 2024-04-30 | |
| A2B Chem LLC | AY13400-250mg |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 95% | 250mg |
$609.00 | 2023-12-30 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1314303-1g |
4-(3-Hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 98% | 1g |
¥16351.00 | 2024-05-09 | |
| Aaron | AR01FR1G-250mg |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile |
536742-59-3 | 95% | 250mg |
$503.00 | 2025-02-11 |
4-(3-hydroxypyrrolidin-1-yl)benzonitrile 関連文献
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Oliver D. John Food Funct., 2020,11, 6946-6960
-
Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426
-
Jing Xu,Chunrui Wang,Yao Zhang,Xu Liu,Xiaoyun Liu,Shenyang Huang,Xiaoshuang Chen CrystEngComm, 2013,15, 764-768
536742-59-3 (4-(3-hydroxypyrrolidin-1-yl)benzonitrile) 関連製品
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 2241337-84-6(Bemnifosbuvir hemisulfate)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 493035-82-8((4-hydroxy-2-methylphenyl)boronic acid)
- 212268-44-5(4-Chloro-7-cyclopentyl-7H-pyrrolo2,3-Dpyrimidine)
- 2554-94-1(6-(Dimethylamino)hexanal)
推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
